2-Bromo-3-nitro-1-benzothiophene
Description
Significance of Halogenated and Nitrated Benzothiophene (B83047) Scaffolds in Heterocyclic Synthesis
Benzothiophene and its derivatives are recognized for their wide-ranging biological activities, forming the core of numerous pharmaceuticals. google.com These compounds have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. google.comnih.gov The introduction of specific functional groups onto the benzothiophene scaffold is a key strategy for modulating these biological properties and for creating intermediates for further chemical transformations.
Halogenated benzothiophenes are particularly valuable building blocks. The halogen atom, in this case, bromine, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for constructing complex molecular architectures. taylorfrancis.comrsc.org Furthermore, the bromine atom can influence the electronic properties of the ring and participate in halogen bonding, an increasingly important non-covalent interaction in drug design and materials science.
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic system. Its presence deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the introduction of nucleophiles onto the benzothiophene core, a reaction pathway that is otherwise difficult to achieve. The nitro group can also be readily reduced to an amino group, providing access to a different class of functionalized benzothiophenes with distinct properties and further synthetic possibilities. cdnsciencepub.com
Historical Context of Benzothiophene Functionalization
The study of benzothiophene, a colorless solid with a naphthalene-like odor, and its derivatives has a rich history. chemicalbook.com Early work focused on understanding its fundamental reactivity. Foundational studies on the electrophilic substitution of the benzothiophene ring system revealed that substitution preferentially occurs at the 3-position of the thiophene (B33073) ring, which is more reactive than the benzene (B151609) portion of the molecule. cdnsciencepub.comchemicalbook.com
Initial methods for the functionalization of benzothiophene often required harsh conditions. For instance, the nitration of benzothiophene to produce 3-nitrobenzo[b]thiophene (B90674) was an early and important transformation. cdnsciencepub.com Similarly, direct halogenation with reagents like bromine was found to predominantly yield the 3-bromo derivative. cdnsciencepub.com The development of organometallic chemistry brought more controlled and selective methods. The use of reagents like n-butyllithium in the mid-20th century allowed for specific deprotonation, typically at the 2-position, creating a nucleophilic carbon center that could react with various electrophiles. taylorfrancis.com
In recent decades, the field has been revolutionized by transition-metal-catalyzed reactions. Palladium- and copper-catalyzed cross-coupling reactions have become standard methods for creating C-C, C-N, and C-S bonds on the benzothiophene scaffold, allowing for the synthesis of a vast array of complex derivatives under milder conditions and with greater functional group tolerance. rsc.org Modern synthetic strategies also include innovative cyclization reactions to construct the benzothiophene ring itself from acyclic precursors. taylorfrancis.comnih.gov
Overview of Research Trajectories Pertaining to 2-Bromo-3-nitro-1-benzothiophene
Research specifically focused on this compound is limited in the scientific literature, especially when compared to its isomers. However, its synthesis and reactivity can be understood from the established principles of benzothiophene chemistry.
The most plausible synthetic route to this compound is the electrophilic nitration of 2-bromo-1-benzothiophene. The benzothiophene ring is activated towards electrophilic attack, with the 3-position being the most favorable site. cdnsciencepub.comchemicalbook.com The bromine atom at the 2-position would therefore direct an incoming electrophile, such as the nitronium ion (NO₂⁺) generated from nitric acid, to the adjacent 3-position.
The limited number of studies on this compound may be attributable to its reactivity. Research on the related isomer, 3-bromo-2-nitrobenzo[b]thiophene, has noted that attempts to react 2-bromo-3-nitrobenzo[b]thiophene with nucleophiles resulted in the formation of tars, suggesting a high degree of reactivity and potential instability under certain reaction conditions. The strong electron-withdrawing effect of the nitro group at the 3-position, combined with the bromine at the 2-position, likely makes the molecule highly susceptible to nucleophilic attack or decomposition, limiting its utility as a stable, isolable intermediate for many synthetic applications. Consequently, research has more actively pursued its more stable isomers for developing new compounds.
Chemical Data
The following table summarizes the key chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 100949-37-9 | biosynth.com |
| Molecular Formula | C₈H₄BrNO₂S | biosynth.com |
| Molecular Weight | 258.09 g/mol | biosynth.com |
| Melting Point | 47 °C | biosynth.com |
| SMILES | C1=CC=C2C(=C1)C(=C(S2)Br)N+[O-] | biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-nitro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-8-7(10(11)12)5-3-1-2-4-6(5)13-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFUXJMUCCEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Nitro 1 Benzothiophene and Its Direct Precursors
Sequential Electrophilic Substitution Strategies on the Benzothiophene (B83047) Core
The most conceptually straightforward approach to 2-bromo-3-nitro-1-benzothiophene involves the stepwise bromination and nitration of the parent benzothiophene molecule. However, the inherent reactivity of the benzothiophene ring system, which favors electrophilic attack at the 3-position, and the directing effects of the substituents themselves, complicate this pathway significantly.
Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable synthetic intermediates. The use of reagents like N-bromosuccinimide (NBS) is well-established for achieving regioselective bromination under controlled conditions. While NBS is often used for radical bromination at benzylic positions, it is also effective for electrophilic aromatic bromination, typically in polar solvents or with additives. rsc.org
However, direct electrophilic bromination of unsubstituted benzothiophene preferentially yields 3-bromobenzothiophene due to the electronic properties of the heterocyclic ring. Achieving the required 2-bromo substitution as a preliminary step necessitates alternative strategies. One such approach is the intramolecular Ullmann reaction using a copper catalyst on a suitable precursor, which can afford 2-bromobenzothiophenes. orgsyn.org Another strategy involves a halogen-metal exchange at the 2-position followed by quenching with a bromine source.
The synthesis of the key intermediate, 2-bromobenzothiophene, is critical for this sequential pathway.
Table 1: Selected Protocols for Aromatic Bromination
| Reagent/System | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| N-bromosuccinimide (NBS) | Activated/Deactivated Aromatics | Common reagent, conditions can be tuned for regioselectivity. | |
| NBS / Acetonitrile | Various Aromatics | Provides a polar medium for electrophilic bromination. | |
| Br₂ / SO₂Cl₂ | Aromatic Compounds | Used with microporous catalysts for regioselectivity. | rsc.org |
| Copper Catalyst | ortho-(gem-Dibromoethenyl)thiophenol | Intramolecular Ullmann reaction leading to 2-bromobenzothiophene. | orgsyn.org |
With a 2-bromobenzothiophene precursor hypothetically in hand, the subsequent step would be nitration to introduce the nitro group at the 3-position. The nitration of thiophene (B33073) and its derivatives must be carefully controlled, as the ring is sensitive to the harsh conditions of typical mixed acid (sulfuric and nitric acid), which can lead to oxidation and degradation. rsc.orgorganic-chemistry.org Milder reagents, such as nitric acid in acetic anhydride (B1165640), are often employed. rsc.org
Crucially, the directing effects of the existing 2-bromo substituent pose a major challenge. Research on the nitration of the closely related 2-bromo-3-methylbenzo[b]thiophen shows that substitution occurs not on the thiophene ring, but on the benzene (B151609) ring, yielding a mixture of 4-nitro and 6-nitro isomers. nih.gov The electron-withdrawing nature of the bromine atom at C-2 deactivates the heterocyclic ring toward further electrophilic attack, making the fused benzene ring the more favorable site for nitration.
Conversely, reversing the sequence (nitration followed by bromination) is also problematic. The initial nitration of benzothiophene produces mainly 3-nitrobenzothiophene. guidechem.com The powerful electron-withdrawing nitro group at the 3-position deactivates the entire molecule, making a subsequent electrophilic bromination at the 2-position exceptionally difficult. Any further substitution would again be expected to occur on the benzene ring. guidechem.com These factors indicate that the synthesis of this compound via sequential electrophilic substitution on the parent heterocycle is not a viable strategy.
Alternative Cyclization and Annulation Approaches to Substituted Benzothiophenes
Given the limitations of sequential substitution, building the benzothiophene ring from acyclic precursors—a process known as cyclization or annulation—emerges as a more powerful and effective strategy. These methods allow for the incorporation of the desired substituents either into the starting materials or during the ring-forming step itself, offering superior control over the final substitution pattern.
Transition metal catalysis provides a versatile toolkit for constructing the benzothiophene skeleton. Copper- and palladium-catalyzed reactions are particularly prominent. A notable example is the copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with a sulfide (B99878) source, such as sodium sulfide, which efficiently yields 2-substituted benzo[b]thiophenes. chemicalbook.com Similarly, copper-catalyzed reactions of 1,4-dihalides with sulfides can produce specifically substituted benzothiophenes. nih.govresearchgate.net
Palladium-catalyzed reactions, such as the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, also provide access to the benzothiophene core. researchgate.net These methods are valuable for preparing precursors that can then be further functionalized.
Table 2: Examples of Metal-Catalyzed Benzothiophene Synthesis
| Catalyst/Reagents | Precursor Type | Product Type | Reference(s) |
|---|---|---|---|
| CuI / TMEDA / Na₂S | 2-Bromo alkynylbenzenes | 2-Substituted benzo[b]thiophenes | chemicalbook.com |
| CuI | 2-Halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes / Na₂S | 2-Trifluoromethyl benzothiophenes | nih.govresearchgate.net |
| PdI₂ / KI | 1-(2-Mercaptophenyl)-2-yn-1-ols | (E)-2-(1-Alkenyl)benzothiophenes | researchgate.net |
The cyclization of ortho-alkynyl thioanisoles initiated by an electrophile is another robust method for synthesizing substituted benzothiophenes. orgsyn.org In this pathway, an external electrophile attacks the alkyne, triggering a cyclization event where the sulfur atom acts as an intramolecular nucleophile. A variety of electrophiles, including iodine (I₂), N-bromosuccinimide (NBS), and bromine (Br₂), can be employed. orgsyn.orgresearchgate.net
A particularly relevant variation involves using sodium halides as the halogen source in the presence of a copper(II) salt. This approach has been used to synthesize various 3-halobenzo[b]thiophenes in high yields from 2-alkynyl thioanisoles. researchgate.net This demonstrates the principle of installing a halogen substituent directly during the ring-forming step, offering precise regiochemical control.
Table 3: Electrophilic Cyclization of o-Alkynyl Thioanisoles
| Electrophile Source | Catalyst/Conditions | Product Feature | Reference(s) |
|---|---|---|---|
| I₂, ICl, Br₂, NBS | N/A | 2,3-Disubstituted benzothiophenes | orgsyn.org |
| Sodium Halides (NaCl, NaBr) | Copper(II) Sulfate (B86663) / Ethanol | 3-Chloro and 3-bromo benzothiophenes | researchgate.net |
| Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Ambient Temperature | 3-Thiomethyl-substituted benzothiophenes |
Radical cyclization reactions have recently emerged as a highly effective means of preparing complex heterocyclic systems. These methods often proceed under mild conditions and exhibit unique reactivity patterns. One of the most direct routes to a key precursor for the target molecule involves a radical process. A method utilizing K₂S₂O₈ as an initiator and NaNO₂ as a nitro radical (•NO₂) source enables the direct synthesis of 3-nitrobenzothiophenes from 2-alkynylthioanisoles. This acid- and transition-metal-free reaction proceeds via the formation of a highly unstable 2-nitrovinyl radical, which undergoes cyclization to form the C–S bond, yielding the 3-nitrobenzothiophene core directly.
Other radical-promoted pathways include the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in the presence of a radical initiator like AIBN, which can produce 2-alkoxymethylbenzothiophenes. researchgate.net These radical methods highlight the modern strategies employed to synthesize highly functionalized benzothiophenes that are inaccessible through classical electrophilic substitution. The direct formation of 3-nitrobenzothiophene via a radical pathway provides a key precursor that, while still challenging to functionalize at the 2-position, represents a significant advancement over stepwise substitution of the parent ring.
Optimization of Reaction Conditions and Yields in Synthesis
The synthesis of this compound is typically achieved through the nitration of 2-bromo-1-benzothiophene. The benzothiophene ring system, while aromatic, is sensitive to strong oxidizing and acidic conditions often employed in nitration reactions. stackexchange.com Therefore, optimization of the reaction conditions is paramount to prevent degradation of the substrate and to control the regioselectivity of the nitration, directing the nitro group to the C-3 position.
The direct precursor, 2-bromo-1-benzothiophene, is itself synthesized from 1-benzothiophene. cymitquimica.com A common method for its preparation involves the bromination of 1-benzothiophene using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent system. chemicalbook.com
The subsequent nitration of 2-bromo-1-benzothiophene is the key step. The electron-withdrawing nature of the bromine atom at the C-2 position deactivates the thiophene ring towards electrophilic substitution. However, the directing effects of the sulfur atom and the bromine substituent influence the position of the incoming nitro group. Research into the nitration of similar benzothiophene derivatives, such as benzo[b]thiophen-2-carboxylic acid, has shown that a mixture of isomers (3-, 4-, 6-, and 7-nitro) can be formed. rsc.org The choice of nitrating agent and reaction conditions is therefore crucial to maximize the yield of the desired 3-nitro isomer.
Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often too harsh for sensitive heterocyclic compounds like benzothiophene, leading to oxidation and polymerization. stackexchange.commasterorganicchemistry.com Milder and more controlled nitrating systems are generally preferred. One common approach is the use of nitric acid in acetic anhydride, often at reduced temperatures to control the reaction's exothermicity. orgsyn.org This method generates the potent electrophile, the nitronium ion (NO₂⁺), in situ under less aggressive conditions. uri.edu
The optimization of the reaction involves a systematic variation of several parameters:
Nitrating Agent: Comparing strong acid mixtures (HNO₃/H₂SO₄) with milder reagents (e.g., fuming nitric acid in acetic anhydride, acetyl nitrate).
Temperature: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0-10°C) is critical to prevent side reactions and degradation. orgsyn.org Careful, portion-wise addition of the substrate to the nitrating mixture is a standard practice to manage the temperature. uri.edu
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) allows for the determination of the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of byproducts. chemicalbook.com
Solvent: The choice of solvent, such as acetic anhydride, acetic acid, or chloroform (B151607), can influence the solubility of the reactants and the stability of the intermediates. chemicalbook.comrsc.org
The table below summarizes typical conditions investigated for the nitration of benzothiophene derivatives, which are analogous to the synthesis of this compound.
Table 1: Optimization of Nitration Conditions for Benzothiophene Derivatives
| Parameter | Condition A | Condition B | Rationale for Optimization |
|---|---|---|---|
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Acetic Anhydride | Milder conditions to prevent substrate degradation and unwanted side reactions. stackexchange.comorgsyn.org |
| Temperature | 50-60°C | 0-10°C | Lower temperatures improve selectivity and reduce the risk of oxidation and polysubstitution. rsc.orgorgsyn.orguri.edu |
| Solvent | Sulfuric Acid / Acetic Acid | Acetic Anhydride / Acetic Acid | Acetic anhydride can act as a scavenger for water, preventing side reactions, and provides a less acidic medium. rsc.orgorgsyn.org |
| Yield | Moderate, with multiple isomers | Higher yield of desired isomer | Optimized conditions lead to a cleaner reaction profile and a higher yield of the target compound. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The successful isolation and purification of 2-bromo-1-benzothiophene and the final product, this compound, are essential to obtain a compound of high purity for subsequent use. The purification strategies rely on the physicochemical properties of the compounds, such as polarity and solubility.
Purification of the Intermediate: 2-Bromo-1-benzothiophene
Following the bromination of 1-benzothiophene, a work-up procedure is required to isolate the 2-bromo intermediate. This typically involves:
Quenching: The reaction mixture is often diluted with a solvent like chloroform and washed to remove unreacted reagents and byproducts. chemicalbook.com
Aqueous Washing: A series of washes with aqueous solutions is performed. A saturated solution of sodium thiosulfate (B1220275) is used to remove any remaining bromine, followed by a wash with a weak base like sodium carbonate or sodium bicarbonate to neutralize the acidic solvent (e.g., acetic acid). chemicalbook.comnih.gov A final wash with brine (saturated sodium chloride solution) helps to remove residual water from the organic layer. chemicalbook.comnih.gov
Drying and Evaporation: The separated organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, and the solvent is then removed under reduced pressure using a rotary evaporator. chemicalbook.comorgsyn.org
Chromatography: The crude product is often purified further using column chromatography on silica (B1680970) gel. chemicalbook.com An nonpolar eluent, such as hexane (B92381), is typically used, as 2-bromo-1-benzothiophene is a relatively nonpolar compound. chemicalbook.com
Purification of the Final Product: this compound
The work-up for the nitration reaction begins with quenching the reaction mixture, typically by pouring it onto ice water. orgsyn.org This precipitates the crude product, which can then be collected by filtration. The introduction of the polar nitro group significantly increases the polarity of the molecule compared to the 2-bromo-1-benzothiophene starting material. This difference in polarity is the basis for its purification.
The primary techniques for purifying the final product include:
Crystallization: The crude solid product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water). This method is effective for separating the desired product from isomers and impurities with different solubilities. The greater polarity of the 2-bromo-4-nitro and 2-bromo-6-nitro isomers can make them more soluble in polar solvents, allowing for the selective crystallization of the less polar this compound. uri.edu
Column Chromatography: For more challenging separations or to obtain very high purity material, column chromatography is the method of choice. nih.gov A mixture of solvents, typically a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is used as the eluent. By gradually increasing the polarity of the eluent, the different components of the crude mixture can be separated based on their affinity for the stationary phase (silica gel).
The table below outlines the common purification techniques employed.
Table 2: Purification and Isolation Techniques
| Step | Technique | Purpose | Target Compound |
|---|---|---|---|
| 1. Work-up | Aqueous washing (sodium thiosulfate, sodium carbonate, brine) | Neutralization and removal of inorganic impurities and unreacted reagents. chemicalbook.com | Intermediate & Final Product |
| 2. Isolation | Extraction with an organic solvent (e.g., chloroform, ethyl acetate) | Separation of the organic product from the aqueous phase. chemicalbook.comnih.gov | Intermediate & Final Product |
| 3. Drying | Use of anhydrous salts (e.g., Na₂SO₄, MgSO₄) | Removal of residual water from the organic solution. orgsyn.org | Intermediate & Final Product |
| 4. Crude Purification | Filtration through silica gel pad | Removal of highly polar impurities. chemicalbook.com | Intermediate |
| 5. Final Purification | Recrystallization | Separation based on differential solubility, effective for removing isomers. uri.edu | Final Product |
| 6. High Purity | Column Chromatography | Separation based on polarity, providing high purity material. nih.gov | Intermediate & Final Product |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 1-Benzothiophene |
| 2-Bromo-1-benzothiophene |
| N-Bromosuccinimide |
| Benzo[b]thiophen-2-carboxylic acid |
| 3-nitro-1-benzothiophene |
| 4-nitro-1-benzothiophene |
| 6-nitro-1-benzothiophene |
| 7-nitro-1-benzothiophene |
| Nitric acid |
| Sulfuric acid |
| Acetic anhydride |
| Acetic acid |
| Chloroform |
| Sodium thiosulfate |
| Sodium carbonate |
| Sodium chloride |
| Sodium sulfate |
| Magnesium sulfate |
| Hexane |
| Ethyl acetate |
Reactivity and Advanced Chemical Transformations of 2 Bromo 3 Nitro 1 Benzothiophene
Influence of Bromo and Nitro Substituents on Aromatic Ring Activation and Deactivation
The reactivity of the benzothiophene (B83047) ring in 2-bromo-3-nitro-1-benzothiophene is significantly influenced by the electronic properties of the bromo and nitro substituents. In the context of nucleophilic aromatic substitution (NAS), the roles of these groups are well-defined. masterorganicchemistry.comlibretexts.org The nitro group (NO₂) at the C-3 position acts as a powerful electron-withdrawing group (EWG). masterorganicchemistry.com This property is crucial as it deactivates the aromatic ring toward electrophilic attack but strongly activates it for nucleophilic attack. masterorganicchemistry.comyoutube.com
The mechanism of NAS typically involves the addition of a nucleophile to the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of a strong EWG like the nitro group is essential for stabilizing this carbanionic intermediate through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate. libretexts.orgyoutube.comuoanbar.edu.iq The more electron-withdrawing groups present, the faster the NAS reaction proceeds. masterorganicchemistry.com The bromine atom at the C-2 position serves primarily as a good leaving group, which can be displaced by an incoming nucleophile during the elimination step that restores the aromaticity of the ring. libretexts.org Therefore, the combination of a powerful activating group (NO₂) and a suitable leaving group (Br) renders the thiophene (B33073) portion of the molecule highly susceptible to nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (NAS) Reactions
The activated nature of the thiophene ring in nitro-bromobenzothiophenes makes them interesting substrates for NAS reactions. Research has primarily focused on the isomer 3-bromo-2-nitrobenzo[b]thiophene, as studies indicate that 2-bromo-3-nitrobenzo[b]thiophene tends to form tars when reacted with nucleophiles. rsc.orgconsensus.appresearchgate.net
The primary sites for nucleophilic aromatic substitution on the this compound scaffold are the C-2 and C-3 positions, which bear the leaving group and the strong activating group, respectively. The electron-withdrawing nitro group directly facilitates nucleophilic attack on the thiophene ring system. masterorganicchemistry.comyoutube.com In the closely related isomer, 3-bromo-2-nitrobenzo[b]thiophene, nucleophilic attack and substitution occur at the C-3 position. rsc.orgresearchgate.net
Detailed research findings specifically documenting nucleophilic aromatic substitution at the 5- and 7-positions of the benzene (B151609) portion of the this compound ring were not prominent in the surveyed literature. Reactivity is predominantly centered on the activated thiophene ring.
A noteworthy and novel reaction has been observed when the isomer 3-bromo-2-nitrobenzo[b]thiophene reacts with amines. rsc.orgconsensus.app This reaction yields not only the expected N-substituted 3-amino-2-nitrobenzo[b]thiophenes from direct substitution but also their unexpected isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes. rsc.orgconsensus.appresearchgate.net This phenomenon represents a unique case of nucleophilic substitution accompanied by rearrangement.
Table 1: Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with ortho-Substituted Anilines This table summarizes the influence of different ortho-substituents on the aniline (B41778) nucleophile on the product distribution in the reaction with 3-bromo-2-nitrobenzo[b]thiophene, as described in the literature. researchgate.net
| ortho-Substituent on Aniline | Product(s) Formed | General Observations |
| -OH, -NH₂, -OMe, -Me, -Et | Both expected (3-amino-2-nitro) and unexpected (2-amino-3-nitro) isomers | The ratio of isomers is influenced by the electronic and steric nature of the substituent. researchgate.net |
| -F, -Cl, -Br | Both expected and unexpected isomers | Halogen substituents also lead to the formation of both product types. researchgate.net |
Mechanistic Aspects of Nitro Group Migration
The formation of the rearranged 2-amino-3-nitrobenzo[b]thiophene product from 3-bromo-2-nitrobenzo[b]thiophene implies a complex reaction mechanism that goes beyond a simple addition-elimination pathway. While the exact mechanism is a subject of scientific investigation, researchers have proposed hypotheses to explain the observed rearrangement. rsc.orgconsensus.appresearchgate.net
The migration effectively swaps the positions of the nitro group and the newly introduced amino group on the thiophene ring. This type of 1,2-migration of a nitro group is unusual. researchgate.netepfl.ch Studies on related systems, such as the Rhodium-catalyzed migration of nitro groups in styryl azides to form 3-nitroindoles, show that nitro groups have a high migratory aptitude, surpassing many other functional groups. nih.govresearchgate.net The proposed mechanisms for the benzothiophene system suggest a sequence of steps that facilitate this intramolecular rearrangement, though a definitive pathway remains an area of active study. rsc.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org The presence of a carbon-bromine bond makes this compound a suitable electrophilic partner for such transformations. nih.gov
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound. nih.govnih.gov Its popularity stems from mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov
For this compound, the C-2 position, bearing the bromine atom, is the natural site for the Suzuki-Miyaura reaction. The catalytic cycle would involve the oxidative addition of the palladium catalyst to the C-Br bond. However, the provided outline mentions selective C-5 functionalization. While highly desirable, achieving selective C-H functionalization at the C-5 position in the presence of a C-Br bond would require specific directing groups or catalyst systems that favor C-H activation over oxidative addition. The surveyed literature does not provide a direct example of a Suzuki-Miyaura coupling at the C-5 position of this compound. Such a transformation would typically require a substrate with a leaving group, like a halogen, already present at the C-5 position.
Table 2: General Components of a Suzuki-Miyaura Cross-Coupling Reaction This table outlines the essential components required for a typical Suzuki-Miyaura reaction. nih.govnih.gov
| Component | Role | Example(s) |
| Electrophile | Provides the carbon framework with a leaving group. | Aryl or vinyl halides (e.g., this compound), triflates. |
| Nucleophile | Organoboron reagent that provides the coupling partner. | Arylboronic acids, alkylboronic esters (pinacol esters). |
| Palladium Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with phosphine (B1218219) ligands like P(t-Bu)₃. nih.gov |
| Base | Activates the organoboron species and facilitates the transmetalation step. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. |
| Solvent | Provides the reaction medium. | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water. |
Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi coupling in related systems)
While Suzuki coupling is a prominent method for forming carbon-carbon bonds with this compound, other palladium-catalyzed reactions, such as the Negishi coupling, offer alternative and sometimes advantageous routes for functionalization. The Negishi reaction, which couples organozinc compounds with organic halides, is known for its compatibility with a wide range of functional groups and its utility in constructing C(sp²)–C(sp³) bonds. beilstein-journals.org
In systems analogous to this compound, the Negishi coupling has been successfully employed to introduce various alkyl, aryl, and alkenyl groups. nih.gov For instance, the reaction of a bromo-substituted heterocyclic compound with an organozinc reagent in the presence of a palladium catalyst can selectively form a new carbon-carbon bond at the position of the bromine atom. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with catalysts like Pd(PPh₃)₄ being commonly used.
The reactivity of the C-Br bond in this compound makes it a suitable substrate for such transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle of the Negishi coupling.
Recent advancements have focused on developing more efficient and milder conditions for Negishi couplings, including the use of photoredox catalysis to promote the reaction under visible light irradiation. beilstein-journals.org This approach can offer improved yields and functional group tolerance compared to traditional thermal methods.
Table 1: Examples of Negishi Coupling in Related Heterocyclic Systems
| Heterocyclic Halide | Organozinc Reagent | Catalyst System | Product | Reference |
| 3-bromo-1-(tert-butyldimethylsilyl)-2-chloro-1,2-azaborine | n-Pr-ZnBr | Pd₂(dba)₃ / XPhos | 2-chloro-3-propyl-1-(tert-butyldimethylsilyl)-1,2-dihydro-1,2-azaborine | nih.gov |
| 2-chlorothiazole | Ethyl 2-(iodozincyl)acetate | Pd(OAc)₂ / SPhos | Ethyl (thiazol-2-yl)acetate | beilstein-journals.org |
| 3-Bromoindole derivative | o-formyl-phenylboronic acid | Pd(PPh₃)₄ | Coupled dialdehyde (B1249045) product |
Reductive Transformations of the Nitro Group
The nitro group at the C3 position of this compound is a versatile functional group that can undergo various reductive transformations, leading to the formation of new and valuable derivatives. biosynth.com
Formation of Amino-Benzothiophene Derivatives
The most common reductive transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using a variety of reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. The resulting 2-bromo-3-amino-1-benzothiophene is a key intermediate for further synthetic modifications.
The amino group is a nucleophilic center and can participate in a wide range of reactions, including diazotization followed by Sandmeyer reactions to introduce various substituents, acylation to form amides, and alkylation to form secondary and tertiary amines.
Impact on Subsequent Functionalization
The transformation of the nitro group into an amino group significantly alters the electronic properties of the benzothiophene ring system. The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions. This change in reactivity can be strategically utilized for the regioselective functionalization of the benzene portion of the molecule.
Furthermore, the presence of the amino group can influence the outcome of subsequent coupling reactions. For example, it can act as a directing group in C-H activation reactions or participate in intramolecular cyclization reactions to form fused heterocyclic systems. The interplay between the bromo and amino substituents offers a rich platform for the synthesis of a diverse array of complex benzothiophene derivatives.
Electrophilic Reactions on the Benzothiophene System
The benzothiophene ring system, while aromatic, can undergo electrophilic substitution reactions under appropriate conditions. libretexts.org The position of substitution is influenced by the electronic nature of the existing substituents, namely the bromo and nitro groups in this compound.
The nitro group is a strong deactivating group and a meta-director, while the bromine atom is a deactivating group but an ortho-, para-director. In the case of this compound, the thiophene ring is generally more reactive towards electrophiles than the benzene ring. However, the presence of the electron-withdrawing nitro group at C3 deactivates the thiophene ring.
Electrophilic attack on the benzene ring is therefore more likely. The directing effects of the fused thiophene ring and the substituents on the benzene ring will determine the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For these reactions to proceed on the deactivated benzene ring of this compound, harsh reaction conditions, such as the use of strong Lewis acid catalysts and high temperatures, may be necessary. libretexts.org
Functionalization at Specific Positions (C2, C3, C4, C5, C6, C7)
The functionalization of the benzothiophene core at specific carbon atoms is crucial for tailoring the properties of the resulting molecules. The inherent reactivity of each position in this compound is dictated by the electronic effects of the bromo and nitro groups, as well as the fused ring system itself.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool for the efficient and atom-economical synthesis of complex organic molecules. researchgate.net In the context of benzothiophenes, C-H activation strategies allow for the introduction of new functional groups without the need for pre-functionalized starting materials.
For the benzothiophene ring system, C-H functionalization can be directed to either the thiophene or the benzene part of the molecule. The regioselectivity of these reactions is often controlled by the use of directing groups or by the intrinsic electronic properties of the substrate.
In related benzothiophene systems, palladium-catalyzed C-H arylation has been shown to be an effective method for forming C-C bonds. organic-chemistry.org For instance, the arylation of electron-rich heteroarenes with aryl bromides can proceed in the presence of a palladium catalyst and a suitable base. organic-chemistry.org While the electron-withdrawing nitro group in this compound presents a challenge for direct C-H activation on the thiophene ring, functionalization of the benzene ring (C4, C5, C6, C7) is a viable pathway.
Recent studies on related heterocyclic systems, such as 2,1,3-benzothiadiazole (B189464) (BTD), have demonstrated the use of iridium-catalyzed C-H borylation to introduce a versatile boryl group, which can then be further functionalized through Suzuki coupling reactions. nih.govacs.org This strategy allows for regioselective functionalization at specific positions of the benzenoid ring. nih.govacs.org Similar strategies could potentially be applied to this compound to achieve selective functionalization at the C4, C5, C6, or C7 positions.
Strategies for Orthogonal Functionalization
The successful orthogonal functionalization of this compound hinges on the careful selection of reaction conditions to ensure high chemoselectivity. Two primary strategies can be envisioned: initial functionalization at the C2-position followed by modification of the C3-substituent, or the reverse sequence.
One plausible and effective approach involves an initial palladium-catalyzed cross-coupling reaction at the C2-bromo position. The Suzuki-Miyaura cross-coupling, for instance, is a powerful tool for the formation of C-C bonds. By reacting this compound with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a suitable palladium catalyst and base, a diverse library of 2-aryl(heteroaryl)-3-nitro-1-benzothiophenes can be generated. The nitro group, being a strong electron-withdrawing group, can enhance the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.
Following the successful installation of a new substituent at the C2-position, the C3-nitro group can be selectively reduced to an amine. A variety of reducing agents are known to effect this transformation chemoselectively in the presence of an aryl bromide, and by extension, an aryl-aryl bond. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or ethanol, or catalytic hydrogenation using specific catalysts like platinum or palladium on carbon under controlled conditions, can be employed. This transformation yields 2-aryl(heteroaryl)-3-amino-1-benzothiophenes, which are versatile intermediates for further derivatization. The newly formed amino group can be acylated, alkylated, diazotized, or used as a directing group for further functionalization of the benzothiophene core.
An alternative, though potentially more challenging, strategy would involve the initial reduction of the nitro group. The resulting 2-bromo-3-amino-1-benzothiophene could then be subjected to cross-coupling reactions. However, the presence of the free amino group could potentially interfere with the palladium catalyst through coordination. Therefore, protection of the amino group, for example as an acetamide, might be necessary before proceeding with the cross-coupling step. Subsequent deprotection would then reveal the desired polysubstituted benzothiophene.
The choice of strategy will ultimately depend on the desired final product and the compatibility of the functional groups introduced in the cross-coupling step with the conditions required for the nitro group reduction.
Below is a data table illustrating a potential two-step orthogonal functionalization strategy, starting with a Suzuki-Miyaura coupling reaction.
| Step | Reactant | Reagent/Catalyst | Conditions | Product |
| 1 | This compound | Arylboronic acid, Pd(PPh3)4, Na2CO3 | Toluene/Ethanol/Water, Reflux | 2-Aryl-3-nitro-1-benzothiophene |
| 2 | 2-Aryl-3-nitro-1-benzothiophene | SnCl2·2H2O | Ethanol, Reflux | 2-Aryl-3-amino-1-benzothiophene |
This sequential approach highlights the utility of this compound as a versatile building block for the synthesis of complex, highly functionalized benzothiophene derivatives, which are of significant interest in medicinal chemistry and materials science. The ability to selectively address different positions on the heterocyclic core provides a powerful platform for the generation of molecular diversity.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Reaction Mechanisms of Key Transformations
The reactions involving substituted benzothiophenes are often intricate, proceeding through various intermediates and transition states. While direct mechanistic studies on 2-Bromo-3-nitro-1-benzothiophene are specific, analysis of related systems provides significant insight into its probable reaction pathways.
In the functionalization of benzothiophene (B83047) scaffolds, sigmatropic rearrangements can play a pivotal role, particularly in the formation of new carbon-carbon bonds. One key process is the charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. core.ac.uk This type of rearrangement is often seen in the reactions of benzothiophene S-oxides.
The general mechanism proceeds via an initial "interrupted Pummerer" reaction. researchgate.netnih.gov The benzothiophene S-oxide is first activated, for example by trifluoroacetic anhydride (B1165640) (TFAA), to form a highly electrophilic sulfoxonium salt. This salt then reacts with a nucleophilic coupling partner, such as a phenol (B47542) or an allyl silane, to generate a key intermediate: a sulfonium (B1226848) salt. core.ac.uk
A crucial feature of this sulfonium salt intermediate is the loss of aromaticity in the thiophene (B33073) ring. core.ac.uk This lack of aromatic stabilization significantly lowers the activation energy for the subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, a phenomenon described as "charge-accelerated". core.ac.ukresearchgate.net The rearrangement proceeds readily, often at or below room temperature, leading to the formation of a new C-C bond at the C3 position of the benzothiophene core. core.ac.ukresearchgate.net In the context of this compound, while the starting material is not an S-oxide, understanding such pathways is crucial for designing synthetic routes that might involve modification at the C2 or C3 positions, where intermediates that break aromaticity could facilitate unexpected rearrangements.
The analysis of transition states is fundamental to understanding reaction rates and selectivity. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), the transition state involves the formation of a Meisenheimer complex. The stability of this intermediate is paramount. The strong electron-withdrawing capabilities of the nitro group at the C3 position and the bromine at the C2 position are crucial for stabilizing the negative charge that develops in the aromatic ring during the nucleophilic attack. This stabilization lowers the energy of the transition state, thereby accelerating the reaction.
In a related system, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with aniline (B41778) derivatives proceeds through a transition state where the C-N bond is being formed and the C-Br bond is being broken. researchgate.net The geometry and electronic distribution of this transition state dictate the susceptibility of the reaction rate to the electronic effects of substituents on the incoming nucleophile. researchgate.net Computational studies on similar heterocyclic systems, like benzothiazoles, utilize methods such as Density Functional Theory (DFT) to model these transition states and calculate energy barriers, providing a theoretical basis for observed reactivity. nih.gov
Electronic Effects of Substituents on Reactivity and Regioselectivity
The reactivity and regioselectivity of this compound are dominated by the powerful electronic effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and inductive effects, while the bromine atom (-Br) is an electron-withdrawing group through induction and a weak deactivator. lumenlearning.com
These effects make the benzothiophene ring highly electron-deficient, particularly at the positions ortho and para to the nitro group. In this compound, this renders the C2 position, which bears the bromine atom, highly susceptible to nucleophilic attack. This is a classic setup for a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces the bromine atom.
A study on the isomeric compound, 3-bromo-2-nitrobenzo[b]thiophene, reacting with various ortho-substituted anilines, provides a clear illustration of these principles. The reaction yielded not only the expected 3-amino-2-nitrobenzo[b]thiophenes (from direct substitution) but also rearranged 2-amino-3-nitrobenzo[b]thiophenes. researchgate.net The ratio of these products was heavily influenced by the electronic and steric nature of the substituent on the aniline nucleophile. This demonstrates that the electronic landscape of the benzothiophene core, dictated by the nitro and bromo groups, governs not just the feasibility of a reaction but also its potential pathways and product distribution. researchgate.net
The table below, adapted from findings on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with ortho-substituted anilines, illustrates the influence of the substituent's electronic properties on the product yields, a principle directly applicable to the reactivity of its 2-bromo-3-nitro isomer. researchgate.net
| ortho-Substituent (X) on Aniline | Yield of "Expected" Product (%) | Yield of "Unexpected" Rearranged Product (%) | Product Ratio (Expected/Unexpected) |
|---|---|---|---|
| OH | 15 | 42 | 0.36 |
| NH₂ | 12 | 50 | 0.24 |
| OMe | 25 | 55 | 0.45 |
| Me | 35 | 40 | 0.88 |
| F | 18 | 60 | 0.30 |
| Cl | 25 | 48 | 0.52 |
Kinetic Isotope Effect Studies in Related Benzothiophene Functionalization
The Kinetic Isotope Effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if a particular bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu A primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the slowest step. slideshare.net A secondary KIE (kH/kD ≈ 1) suggests the bond is not broken in the rate-determining step. wikipedia.org
While no specific KIE studies have been published for this compound, research on related thiophene systems demonstrates their utility. For instance, a kinetic study of the anilino-debromination of 2-bromo-3,5-dinitrothiophen measured the reaction rates with various substituted anilines. researchgate.net Such kinetic data is the foundation for KIE experiments. To perform a KIE study on this reaction, one would compare the rate of reaction using a standard aniline with the rate using an aniline where the N-H protons are replaced with deuterium (B1214612) (N-D). If proton transfer is part of the rate-determining step, a significant KIE would be expected.
The table below presents kinetic data for the reaction of 2-bromo-3,5-dinitrothiophen with ortho-substituted anilines, illustrating the type of rate constants that are measured in such mechanistic studies. researchgate.net
| ortho-Substituent (X) on Aniline | Rate Constant k (L mol⁻¹ s⁻¹) |
|---|---|
| OMe | 0.145 |
| Me | 0.063 |
| Et | 0.052 |
| H | 0.021 |
| F | 0.0039 |
| Cl | 0.0028 |
| Br | 0.0025 |
In a hypothetical KIE study on the functionalization of this compound, for a reaction involving C-H bond activation at a specific position, deuterating that position would reveal its involvement in the rate-limiting step, thereby providing crucial evidence for the proposed mechanism. nih.govnih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of 2-bromo-3-nitro-1-benzothiophene is expected to primarily show signals corresponding to the four protons on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fused thiophene (B33073) ring and its substituents (bromo and nitro groups). The protons on the benzo-fused ring (H-4, H-5, H-6, and H-7) would typically appear in the aromatic region, generally between 7.0 and 9.0 ppm.
The electron-withdrawing nitro group at position 3 would deshield the adjacent protons, particularly H-4, causing it to resonate at a lower field (higher ppm value). The coupling patterns (spin-spin splitting) between adjacent protons are crucial for assigning their positions. For instance, H-4 and H-7 would likely appear as doublets, while H-5 and H-6 would be expected to show as triplets (or more complex multiplets, such as a triplet of doublets) due to coupling with their two respective neighbors.
Table 1: Predicted ¹H NMR Data for this compound (based on general principles)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 8.2 - 8.5 | d | ~8.0 |
| H-5 | 7.5 - 7.8 | t | ~7.5 - 8.0 |
| H-6 | 7.5 - 7.8 | t | ~7.5 - 8.0 |
Note: This table is predictive and based on general substituent effects in aromatic systems.
Carbon (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected for the eight carbon atoms of the benzothiophene (B83047) core. The chemical shifts are highly dependent on the electronic environment of each carbon.
The carbons directly attached to the electronegative bromine (C-2) and the nitro group (C-3) would have their resonances significantly affected. The C-2 carbon, bonded to bromine, would appear in the range of 110-120 ppm. The C-3 carbon, attached to the nitro group, would be shifted downfield. The carbons of the benzene ring would resonate in the typical aromatic region of 120-140 ppm, with the bridgehead carbons (C-3a and C-7a) having distinct shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 110 - 120 |
| C-3 | 145 - 155 |
| C-3a | 130 - 140 |
| C-4 | 125 - 135 |
| C-5 | 125 - 135 |
| C-6 | 125 - 135 |
| C-7 | 120 - 130 |
Note: This table is predictive. Precise values would require experimental measurement.
Two-Dimensional NMR Techniques (e.g., NOESY for structural confirmation)
To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons (e.g., H-4 with H-5, H-5 with H-6, etc.), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly valuable as it shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular puzzle. For instance, correlations from H-4 to C-3, C-5, and C-7a would be expected.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides through-space correlations between protons that are in close proximity, which is crucial for confirming the regiochemistry. For this compound, a NOESY experiment could, for example, show a spatial correlation between the H-4 proton and a proton of a substituent if one were present at the 3-position, thus confirming their adjacent relationship. In the absence of other substituents on the thiophene ring, NOESY helps to confirm the assignments of the benzo-fused ring protons by showing correlations between adjacent protons like H-4 and H-5.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the nitro group and the aromatic system.
The most characteristic bands would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. These are typically strong and appear in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The presence of the C-Br bond would give rise to a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene and thiophene rings would appear in the 1400-1600 cm⁻¹ region. cymitquimica.comnist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 |
| C=C (Aromatic) | Stretching | 1400 - 1600 |
| NO₂ | Asymmetric Stretching | 1500 - 1570 |
| NO₂ | Symmetric Stretching | 1300 - 1370 |
Note: This table is predictive and based on characteristic group frequencies.
Mass Spectrometry (MS) and LC-MS/MS for Molecular Weight and Impurity Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For this compound (C₈H₄BrNO₂S), the molecular weight is 258.09 g/mol . biosynth.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a characteristic doublet due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, peaks would be expected at m/z 257 and 259. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. chemicalbook.com
Fragmentation patterns in the mass spectrum would likely involve the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da) and the bromine atom (Br, 79 or 81 Da). nist.gov Common fragmentation of nitroaromatic compounds includes the loss of NO (30 Da) and O (16 Da).
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful for analyzing the purity of the compound and identifying any potential impurities from the synthesis. The liquid chromatography step separates the components of a mixture, which are then individually analyzed by the mass spectrometer.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The benzothiophene core is an extended π-conjugated system. The presence of a nitro group, which is a strong chromophore, is expected to shift the absorption maxima (λₘₐₓ) to longer wavelengths (a bathochromic shift) compared to the parent benzothiophene molecule. cymitquimica.combiosynth.com
The UV-Vis spectrum of benzothiophene itself shows absorption bands above 250 nm. nih.gov For this compound, one would anticipate strong absorptions in the UV-A or even the visible range due to the extended conjugation and the presence of the nitro group, which can participate in charge-transfer transitions. Spectroscopic studies on similar nitro-containing aromatic compounds have shown significant absorption in the 300-400 nm range. sci-hub.se
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Bromo-5-nitro-benzo[b]thiophene |
| Benzothiophene |
| Toluene |
| Acetone |
| Chloroform (B151607) |
| Methanol |
The unambiguous determination of the molecular structure and the intricate details of electronic and spatial arrangements in derivatives of this compound rely on advanced analytical techniques. These methods provide insights that are not accessible through basic spectroscopic means.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a molecule like this compound, where various isomers are possible, this technique is indispensable for confirming the precise molecular structure.
The synthesis of substituted benzothiophenes can often lead to a mixture of positional isomers. For instance, bromination and nitration of the benzothiophene core can result in various isomers, such as 3-Bromo-5-nitro-1-benzothiophene, in addition to the title compound. nih.gov X-ray crystallography provides unequivocal proof of the atomic connectivity, confirming the positions of the bromo and nitro substituents on the benzothiophene framework at the C2 and C3 positions, respectively. This is crucial as the isomeric form of the molecule dictates its chemical reactivity, physical properties, and its potential utility in synthesis. The crystal structure of related compounds, such as 2-bromo-3-nitrotoluene, has been studied to determine the precise dihedral angle between the nitro group and the phenyl ring, showcasing the power of this technique to resolve fine structural details. sigmaaldrich.com Similarly, studies on the bromination of other complex molecules have shown the formation of complex mixtures of bromo- and nitro-derivatives, which require careful separation and characterization, often confirmed by X-ray analysis, to isolate and identify the specific products. semanticscholar.orgmdpi.com
Beyond confirming the molecular structure, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This molecular packing is governed by a network of intermolecular interactions. In the solid state, derivatives of this compound would be stabilized by a variety of weak forces.
Analysis of structurally similar compounds provides insight into the expected interactions. For example, the crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone shows an extensive array of weak C—H···O and C—H···Br hydrogen bonds, alongside π–π stacking and short Br···O intermolecular interactions. nih.gov These interactions are critical in forming a stable, three-dimensional supramolecular network. nih.gov The study of 2,7-dibromo- biosynth.combenzothieno[3,2-b] biosynth.combenzothiophene (2,7-diBr-BTBT) and its oxidized forms demonstrates that sulfur oxidation significantly alters crystal packing, moving away from typical herringbone arrangements to structures with pronounced π-stacking. mdpi.com These findings highlight that modifications to the core structure can tune the solid-state properties. Hirshfeld surface analysis is a powerful tool used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. nih.gov
Table 1: Common Intermolecular Interactions in Bromo-Nitro Aromatic Compounds
| Interaction Type | Description | Typical Distance (Å) | Significance |
|---|---|---|---|
| C—H···O Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom of the nitro group. | 2.2 - 2.8 | Contributes to the formation of layered or sheet-like structures. nih.gov |
| C—H···Br Hydrogen Bond | A weak interaction involving a hydrogen atom and the bromine substituent. | 2.8 - 3.2 | Influences the orientation of adjacent molecules. nih.gov |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3.3 - 3.8 | Crucial for the stability of crystal packing, particularly in planar aromatic systems. nih.govmdpi.com |
| Halogen Bond (Br···O) | A noncovalent interaction between the electrophilic region of the bromine atom and a nucleophilic oxygen atom. | 3.0 - 3.3 | A directional interaction that plays a significant role in crystal engineering and molecular assembly. nih.gov |
Isotopic Labeling and Hyperfine Analysis Techniques
To probe the mechanistic pathways of reactions involving this compound and to understand its electronic properties in more detail, isotopic labeling and hyperfine analysis techniques are employed.
Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or a metabolic pathway. cernobioscience.com By strategically replacing specific atoms in the this compound molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.comthieme-connect.de This approach is invaluable for elucidating complex reaction mechanisms. For instance, in studies of hypoxia-selective antitumor agents like 1,2,4-benzotriazine (B1219565) 1,4-dioxides, isotopic labeling experiments were crucial in providing evidence for a specific DNA-damage mechanism. nih.gov Similarly, labeling could be used to understand the fate of the bromo or nitro groups during substitution reactions of this compound.
Hyperfine analysis, typically conducted using Electron Paramagnetic Resonance (EPR) spectroscopy, is used to study paramagnetic species, such as free radicals. While this compound is a diamagnetic molecule, its reactions could involve transient radical intermediates, particularly in processes involving the nitro group. Hyperfine analysis measures the interaction (coupling) between an unpaired electron and the magnetic nuclei in the radical. This provides a detailed map of the electron spin distribution within the molecule. Studies on β-phosphorylated nitroxides, for example, show how the hyperfine coupling constant is sensitive to the surrounding solvent environment, providing insight into solute-solvent interactions. rsc.org If a reaction of this compound were to generate a radical intermediate, hyperfine analysis would be a key tool to characterize that transient species, thereby clarifying the reaction mechanism.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-5-nitro-1-benzothiophene |
| 2-bromo-3-nitrotoluene |
| 2-Bromo-1-(3-nitrophenyl)ethanone |
| 2,7-dibromo- biosynth.combenzothieno[3,2-b] biosynth.combenzothiophene (2,7-diBr-BTBT) |
| 1,2,4-benzotriazine 1,4-dioxide |
Synthetic Utility of 2 Bromo 3 Nitro 1 Benzothiophene in Advanced Materials and Scaffolds
Precursor for Functionalized Benzothiophene (B83047) Derivatives with Tunable Electronic Properties
2-Bromo-3-nitro-1-benzothiophene serves as an excellent starting material for a variety of functionalized benzothiophene derivatives. The presence of two distinct reactive sites—the bromo group at the 2-position and the nitro group at the 3-position—allows for sequential and selective functionalization. This dual reactivity is instrumental in the synthesis of derivatives with finely tuned electronic properties, crucial for applications in materials science.
The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, to introduce a wide range of aryl, alkyl, or alkynyl substituents. These modifications directly influence the π-conjugation and, consequently, the electronic characteristics of the molecule.
Simultaneously, the nitro group can be reduced to an amino group, which can then be further modified through reactions like acylation, alkylation, or diazotization. The introduction of electron-donating or electron-withdrawing groups allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting benzothiophene derivatives. This tunability is a cornerstone for designing materials with specific optical and electronic properties. mdpi.comresearchgate.net For instance, the oxidation of the sulfur atom in the thiophene (B33073) ring can also transform its electron-donating character into an electron-accepting sulfonyl group, further modulating the electronic structure. researchgate.net
Table 1: Potential Functionalization of this compound and Effects on Electronic Properties
| Reaction at C2 (from Bromo) | Reaction at C3 (from Nitro) | Expected Effect on Electronic Properties |
| Suzuki Coupling (e.g., with Phenylboronic acid) | Reduction to Amine (-NH2) | Extension of π-conjugation, potential red-shift in absorption, decreased HOMO-LUMO gap. |
| Sonogashira Coupling (e.g., with Phenylacetylene) | Acylation of Amine (e.g., with Acetyl chloride) | Significant extension of π-conjugation, stabilization of LUMO, potential for n-type character. |
| Stille Coupling (e.g., with Tributyl(thiophen-2-yl)stannane) | Diazotization followed by Sandmeyer reaction | Introduction of heteroaromatic units, modulation of charge transport properties. |
| Buchwald-Hartwig Amination | - | Introduction of N-based functionalities, influencing intermolecular interactions and solid-state packing. |
Integration into Extended π-Conjugated Systems for Organic Electronic Materials
The functionalized benzothiophene derivatives obtained from this compound are ideal candidates for integration into larger, extended π-conjugated systems. beilstein-journals.org These systems are the fundamental components of various organic electronic devices. The benzothiophene moiety is a well-established building block in this field due to its rigidity, planarity, and ability to facilitate charge transport. researchgate.net The ability to introduce diverse functional groups allows for the synthesis of materials with optimized properties for specific applications. rsc.orgrsc.org
In the realm of OFETs, materials based on benzothiophene, particularly biosynth.combenzothieno[3,2-b] biosynth.combenzothiophene (BTBT) and its derivatives, have demonstrated exceptional performance, exhibiting high charge carrier mobility. mdpi.comresearchgate.net The strategic functionalization of the benzothiophene core, starting from precursors like this compound, can lead to the development of novel p-type, n-type, or ambipolar organic semiconductors. The introduction of specific side chains can influence the material's solubility for solution-processing and control the molecular packing in the solid state, which is critical for efficient charge transport. mdpi.com
Table 2: Representative Performance of Benzothiophene-Based OFETs
| Derivative Class | Processing Method | Mobility (cm²/Vs) | On/Off Ratio | Ref. |
| 2,7-Dialkyl-BTBTs | Solution Shearing | > 1.0 | > 10⁶ | researchgate.net |
| Dibenzo[b,d]thiophene-BTT | Solution Processable | 0.01 - 0.1 | ~10⁵ | mdpi.com |
| Thienoacene Dimers | Thin-Film | up to 1.33 | > 10⁵ | researchgate.net |
This table shows representative data for related benzothiophene systems to illustrate the potential of materials derived from this compound.
For OPVs and OLEDs, the precise tuning of HOMO and LUMO energy levels is paramount for efficient energy conversion and light emission. The versatility of this compound allows for the synthesis of donor or acceptor materials for OPV active layers. By attaching electron-donating or electron-withdrawing moieties, the band gap can be engineered to match the solar spectrum or to achieve desired emission colors in OLEDs. For example, oligothiophene S,S-dioxides, which feature an electron-accepting sulfonyl group, are recognized as excellent candidates for light-emitting diodes. researchgate.net Similarly, the development of π-conjugated systems with high electron affinity is crucial for creating efficient electron-transporting materials in both OPVs and OLEDs. rsc.org
Building Block for Complex Heterocyclic Architectures
The dual functionality of this compound makes it a powerful building block for constructing complex, multi-ring heterocyclic architectures. bohrium.com Such compounds are of significant interest in medicinal chemistry and materials science. The nitro group and the adjacent bromine atom can participate in a variety of cyclization reactions to form fused ring systems.
One of the most valuable applications of this building block is in the synthesis of fused heteroaromatic systems. For instance, benzo[b]thieno[2,3-b]pyridines can be synthesized through a sequence involving the reduction of the nitro group to an amine, followed by a cyclization reaction to form the pyridine (B92270) ring. mdpi.com A common strategy is the Friedländer annulation, where the resulting 3-amino-2-bromo-1-benzothiophene intermediate (or a derivative thereof) reacts with a β-dicarbonyl compound. The bromine can then be used for further functionalization of the fused system.
A plausible synthetic route:
Reduction: this compound is reduced (e.g., using SnCl₂/HCl) to yield 3-amino-2-bromo-1-benzothiophene.
Condensation/Cyclization: The resulting amine undergoes a condensation reaction with a 1,3-dicarbonyl compound, followed by an intramolecular cyclization to form the fused pyridine ring.
Further Functionalization: The remaining bromine atom on the benzothiophene moiety can be used for subsequent cross-coupling reactions to build even more complex molecules.
Beyond fused systems, this compound is a key component for constructing larger, non-fused multi-ring systems. nih.gov The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, allowing the benzothiophene core to be linked to other aromatic or heteroaromatic units. This modular approach enables the synthesis of a vast library of compounds with diverse topologies and properties. The nitro group can be retained as a modulating group or transformed into other functionalities after the coupling reaction, adding another layer of synthetic flexibility.
Table 3: Examples of Multi-ring Systems via Cross-Coupling
| Coupling Reaction | Coupling Partner | Resulting System Type |
| Suzuki Coupling | Arylboronic acids | Bi-aryl and poly-aryl systems |
| Heck Coupling | Alkenes | Aryl-alkene conjugated systems |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne linked architectures |
| Buchwald-Hartwig | Amines, amides | Systems linked by C-N bonds |
Strategies for Further Functionalization of the Halogen and Nitro Groups for Diverse Chemical Libraries
The molecular architecture of this compound offers a powerful and versatile platform for the generation of diverse chemical libraries. The distinct and predictable reactivity of the bromo and nitro functional groups allows for selective and sequential modifications, opening avenues for the synthesis of complex scaffolds relevant to materials science and medicinal chemistry. The strong electron-withdrawing effect of the nitro group at the C3 position significantly activates the C2-bromo substituent towards nucleophilic attack and facilitates a range of cross-coupling reactions. stackexchange.comnih.gov
Functionalization via the Bromo Group
The bromine atom at the 2-position serves as a key synthetic handle for introducing a vast array of molecular fragments. Its utility is most prominently demonstrated in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: These reactions are instrumental in building molecular complexity. google.com The this compound core can be readily diversified using several established methods. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups, while the Sonogashira coupling enables the installation of alkyne moieties, leading to extended π-conjugated systems. The Buchwald-Hartwig amination provides a direct route to C-N bond formation, yielding 2-amino-1-benzothiophene derivatives. Other important C-C bond-forming reactions like the Stille (using organostannanes) and Negishi (using organozinc reagents) couplings further broaden the synthetic possibilities. google.com
Nucleophilic Aromatic Substitution (SNAr): The benzothiophene ring is rendered electron-deficient by the attached nitro group, making the C2-bromo atom susceptible to displacement by strong nucleophiles. stackexchange.comnih.govmdpi.com This SNAr mechanism allows for the introduction of a variety of functional groups. Studies on analogous nitrothiophenes have shown that reactions with amines like pyrrolidine, piperidine, and morpholine (B109124) proceed readily. nih.gov Similarly, alkoxides and thiolates can displace the bromide to furnish 2-alkoxy- and 2-thioether-3-nitro-1-benzothiophene derivatives, respectively. The reactivity in SNAr reactions is significantly higher for nitro-activated thiophene systems compared to their benzene (B151609) counterparts. uoanbar.edu.iq
Table 1: Selected Functionalization Reactions of the Bromo Group
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl | 2-Aryl-3-nitro-1-benzothiophene |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | 2-Alkynyl-3-nitro-1-benzothiophene |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino | 2-Amino-3-nitro-1-benzothiophene |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl | 2-Substituted-3-nitro-1-benzothiophene |
| Nucleophilic Substitution | Thiol, Base | Thioether | 2-(Alkyl/Aryl)thio-3-nitro-1-benzothiophene |
| Nucleophilic Substitution | Alkoxide, Base | Ether | 2-Alkoxy-3-nitro-1-benzothiophene |
Functionalization via the Nitro Group
The nitro group is not merely a directing and activating group; it is a versatile functional handle that can be transformed into other valuable functionalities, most notably the amino group.
Reduction to an Amine: The reduction of the nitro group to a primary amine is one of its most synthetically useful transformations. nih.govmsu.edu This conversion can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). msu.edu The resulting 2-bromo-1-benzothiophen-3-amine is a crucial intermediate for further diversification.
Derivatization of the Amino Group: The newly formed 3-amino group can undergo a wide range of subsequent reactions. For example, it can be acylated with acyl chlorides or anhydrides to form amides, or undergo sulfonylation with sulfonyl chlorides to produce sulfonamides. The amine can also participate in condensation reactions to form imines or be used as a nucleophile in the construction of fused heterocyclic systems. For instance, Friedländer-type reactions with ketones can yield benzothieno[3,2-b]pyridine derivatives. nih.gov Furthermore, diazotization of the amine to form a diazonium salt, followed by Sandmeyer-type reactions, allows for the introduction of a wide variety of substituents, including hydroxyl, cyano, and halogen groups. libretexts.org
Table 2: Synthetic Transformations of the Nitro Group
| Reaction Type | Reagents | Intermediate/Product | Subsequent Derivatization |
|---|---|---|---|
| Nitro Reduction | SnCl₂, HCl or H₂, Pd/C | 2-Bromo-1-benzothiophen-3-amine | Acylation, Sulfonylation, Diazotization |
| Acylation | Acyl chloride, Base | 3-Acetamido-2-bromo-1-benzothiophene | Further cross-coupling |
| Sulfonylation | Sulfonyl chloride, Base | N-(2-Bromo-1-benzothiophen-3-yl)sulfonamide | Further cross-coupling |
| Condensation | Ketone/Aldehyde | Imines or Fused Heterocycles | Modification of the fused ring |
Orthogonal and Sequential Strategies
The differential reactivity of the bromo and nitro groups enables the use of orthogonal synthetic strategies. This approach allows for the selective functionalization of one group while leaving the other intact for subsequent modification. For example, a palladium-catalyzed cross-coupling reaction can be performed on the C2-bromo position without affecting the C3-nitro group. Following this, the nitro group can be reduced to an amine and then subjected to a different set of reactions. This sequential functionalization provides a powerful and logical pathway to systematically build complex, highly substituted benzothiophene libraries from a single, versatile starting material. This strategic approach is invaluable for generating molecular diversity for applications in drug discovery and the development of advanced organic materials. nih.govnih.gov
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-Bromo-3-nitro-1-benzothiophene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of a nitro-substituted benzothiophene precursor. Brominating agents like -bromosuccinimide (NBS) or molecular bromine () are employed with catalysts such as FeCl or AlCl to enhance regioselectivity. For example, bromination at the 2-position requires careful temperature control (0–5°C) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Adjusting stoichiometry (1.1–1.3 equivalents of bromine source) can optimize yields .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : / NMR to confirm substituent positions and integration ratios. For nitro and bromine groups, IR spectroscopy can validate functional groups (e.g., nitro: ~1520 cm).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves ambiguous structural features. Ensure slow evaporation from dichloromethane/hexane for crystal growth.
Q. What are critical handling and storage protocols for this compound?
- Methodological Answer : Store at 0–4°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DMF) under inert atmosphere (N/Ar) during reactions to avoid hydrolysis. Handle in a fume hood due to potential lachrymatory effects of brominated aromatics. Stability tests (TGA/DSC) indicate decomposition above 150°C, so avoid high-temperature reflux .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for bromination steps?
- Methodological Answer : Contradictions often arise from competing electrophilic substitution pathways. Systematic control experiments are essential:
Vary reaction time and temperature to identify kinetic vs. thermodynamic products.
Use DFT calculations (Gaussian, ORCA) to model intermediate stability and transition states.
Compare regioselectivity under Lewis acid catalysis (e.g., AlCl vs. FeCl) to isolate steric/electronic effects. Cross-validate results with - NOESY NMR to confirm substituent proximity .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Methodological Answer : Challenges include twinning, disorder in nitro/bromo groups, and weak diffraction. Mitigation strategies:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Constrain anisotropic displacement parameters for heavy atoms (Br, S).
- Validation : Check R < 5% and Fo/Fc maps for residual electron density near bromine .
Q. How can mechanistic studies elucidate the role of bromine in cross-coupling reactions involving this compound?
- Methodological Answer :
Intermediate Trapping : Use quenching agents (e.g., MeOH) to isolate oxidative addition intermediates in Suzuki-Miyaura couplings.
Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify rate-determining steps.
In Situ Monitoring : Raman spectroscopy or ReactIR to track bromine dissociation kinetics. Correlate with Hammett parameters to assess electronic effects .
Q. What strategies are effective in assessing the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC determination.
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinases).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust nitro group reduction potential to improve pharmacokinetics .
Q. How should researchers address discrepancies in spectroscopic data across different studies?
- Methodological Answer :
Triangulation : Combine NMR, X-ray, and HRMS data to resolve ambiguities.
Reproducibility : Replicate experiments using identical reagents (e.g., solvent lot, catalyst purity).
Meta-Analysis : Use databases (SciFinder, Reaxys) to compare reported NMR shifts and identify outliers. Apply QSAR models to predict expected chemical shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
